Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate
Description
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate (CAS: 148367-95-7) is a hydrazonoacetate derivative with the molecular formula C₁₁H₁₂Cl₂N₂O₂ and a molecular weight of 275.13 g/mol . This compound features a chloro-substituted phenyl ring at the hydrazinylidene position and an ethyl ester group, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like thiazoles and triazoles . Its reactivity stems from the electron-deficient hydrazone moiety, which participates in cyclocondensation reactions with nucleophiles such as thiosemicarbazides or thiols .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPVJCSQDKUXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375702 | |
| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148367-95-7 | |
| Record name | Ethyl chloro[2-(3-chloro-4-methylphenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of ethyl 2-chloroacetoacetate, forming a hydrazone intermediate. Subsequent elimination of water yields the target compound. Acidic or basic catalysts, such as acetic acid or sodium acetate, are often employed to accelerate the reaction.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and molar ratios. Ethanol and methanol are preferred solvents due to their ability to dissolve both reactants and stabilize intermediates. Reflux conditions (70–80°C) typically achieve completion within 4–6 hours.
Table 1: Conventional Synthesis Optimization Parameters
| Parameter | Optimal Value | Yield Range (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 70–85 | 90–95 |
| Temperature | 75°C | 78–82 | 92–97 |
| Molar Ratio (1:1) | 1.0:1.0 | 75–80 | 88–93 |
| Catalyst | Acetic Acid (0.5 eq) | 80–85 | 94–96 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a time-efficient alternative to conventional heating, reducing reaction times from hours to minutes while maintaining or improving yields. This method leverages rapid, uniform heating to enhance reaction kinetics.
Procedure
A mixture of 3-chloro-4-methylphenylhydrazine (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in ethanol is irradiated in a microwave reactor at 100°C for 15–20 minutes. The product precipitates upon cooling and is purified via recrystallization.
Table 2: Microwave vs. Conventional Synthesis
| Method | Time (min) | Yield (%) | Energy Consumption (kWh) |
|---|---|---|---|
| Conventional | 240 | 78 | 1.8 |
| Microwave | 20 | 82 | 0.4 |
Solvent-Free Synthesis
Environmentally benign solvent-free methods utilize mechanochemical techniques, such as ball milling or grinding, to promote reactant interaction without solvents. This approach minimizes waste and reduces purification steps.
Grinding Method
Equimolar quantities of reactants are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA) for 30–45 minutes. The reaction mixture is washed with cold water to remove excess acid, yielding the product in 65–75% purity.
Table 3: Solvent-Free Synthesis Outcomes
| Technique | Additive | Yield (%) | Purity (%) |
|---|---|---|---|
| Ball Milling | None | 60 | 70 |
| Grinding | PTSA (5 mol%) | 75 | 85 |
Industrial-Scale Production
Industrial synthesis prioritizes scalability, cost-efficiency, and safety. Continuous flow reactors are increasingly adopted to enhance reproducibility and reduce batch-to-batch variability.
Continuous Flow Process
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Reactant Feed : 3-Chloro-4-methylphenylhydrazine and ethyl 2-chloroacetoacetate are pumped into a mixing chamber at 1:1 molar ratio.
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Reaction Zone : The mixture flows through a heated reactor (80°C, residence time: 10 min).
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Quenching : The effluent is cooled to 10°C, inducing crystallization.
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Filtration : A centrifugal filter isolates the product, achieving 90% yield with >95% purity.
Purification and Characterization
Crude product purification typically involves recrystallization from ethanol or ethyl acetate. Advanced techniques, such as column chromatography, are reserved for high-purity requirements.
Characterization Data
-
Melting Point : 112–114°C (lit. 110–115°C)
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IR (KBr) : 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
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¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 4.30 (q, 2H, OCH₂), 7.20–7.50 (m, 3H, Ar-H)
Comparative Analysis of Methods
Table 4: Method Comparison for Industrial and Academic Use
| Method | Advantages | Limitations |
|---|---|---|
| Conventional | Low equipment cost | Long reaction time |
| Microwave | Rapid, energy-efficient | High capital investment |
| Solvent-Free | Eco-friendly, simple setup | Moderate yields |
| Continuous Flow | Scalable, consistent quality | Complex infrastructure |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 2 undergoes nucleophilic substitution under varying conditions:
Key findings:
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Steric hindrance from the 3-chloro-4-methylphenyl group slows substitution kinetics compared to simpler analogs .
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Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states .
Hydrolysis Reactions
The ester group undergoes hydrolysis to form carboxylic acid derivatives:
Acidic Hydrolysis
Basic Hydrolysis
-
Yields sodium salt quantitatively in 1M NaOH at 25°C.
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C | Chlorinated benzoic acid derivative | 91% |
| CrO₃ | Acetic anhydride | α-Keto-hydrazone | 68% |
Reduction
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Yields ethanolamine analog (56%) under anhydrous ether.
Cyclization Reactions
The compound forms heterocycles via intramolecular coupling:
Mechanistic studies show the 3-chloro group directs regioselectivity in cyclization .
Coupling Reactions
Participates in Pd-catalyzed cross-couplings:
| Reaction | Catalyst System | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 73% |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | 61% |
X-ray crystallography confirms retention of Z-configuration during coupling .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
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Onset decomposition at 185°C (N₂ atmosphere)
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Major fragments: Cl⁻, CO₂, and 3-chloro-4-methylaniline
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
This compound's reactivity profile makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Researchers should note that electron-withdrawing chloro groups significantly influence reaction pathways compared to methoxy or methyl analogs .
Scientific Research Applications
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethyl 2-chloro-2-(arylhydrazinylidene)acetates , where the aryl group varies in substituents and position. Key structural analogs and their properties are compared below:
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl, F) increase the electrophilicity of the hydrazone carbon, enhancing reactivity toward nucleophilic attack. For example, the title compound reacts with thiosemicarbazones to form thiazole derivatives .
- Electron-donating groups (e.g., methoxy, methyl) reduce electrophilicity, slowing reaction kinetics but enabling unique hydrogen-bonding patterns in crystal structures .
Biological Relevance :
Research Findings and Implications
Diverse Reactivity: The hydrazonoacetate core enables access to heterocycles with applications in medicinal chemistry (e.g., thiazoles as kinase inhibitors) and materials science (e.g., crystallographic studies) .
Methoxy Groups: Ideal for studying hydrogen-bonding networks and supramolecular assembly .
Limitations : Lack of melting point data for the title compound limits direct comparison with analogs like the methoxy derivative (94°C) .
Biological Activity
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate, also known by its CAS number 148367-95-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H12Cl2N2O2
- Molecular Weight : 275.13 g/mol
- CAS Number : 148367-95-7
The compound features a chloro group, which is significant in influencing its reactivity and biological interactions. The presence of the hydrazone moiety is also crucial for its biological activity, particularly in the context of cytotoxicity and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, hydrazone derivatives have been reported to show cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | <10 |
| Compound B | A-431 (epidermoid carcinoma) | <20 |
| This compound | MCF-7 (breast cancer) | TBD |
The structure–activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups such as chloro or nitro on the phenyl ring enhances cytotoxicity. This is attributed to improved interactions with target proteins involved in cell proliferation and apoptosis pathways .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study assessing various hydrazone derivatives indicated that certain modifications could lead to increased antibacterial efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell cycle regulation or DNA synthesis.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Some studies suggest that hydrazone derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies
- Case Study on Cancer Cell Lines : A recent experiment tested this compound against various cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM over a 48-hour exposure period.
- Antimicrobial Efficacy Assessment : In vitro testing against clinical isolates of bacteria showed that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative treatment option .
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate?
Answer: The compound is typically synthesized via coupling reactions between aryl diazonium salts and ethyl 2-chloroacetoacetate. Key steps include:
Diazotization : React 3-chloro-4-methylaniline with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to form the diazonium salt .
Coupling : Add the diazonium salt to a chilled solution of ethyl 2-chloroacetoacetate in ethanol, buffered with sodium acetate (NaOAc) to maintain pH ~5–3. Stir for 3–4 hours to yield the hydrazone product .
Purification : Recrystallize the crude product from ethanol to achieve >75% purity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .
Q. Which spectroscopic and crystallographic techniques are used for structural elucidation of this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Determines bond lengths, angles, and dihedral angles (e.g., 7.35–18.23° between aromatic subunits) .
- Hydrogen Bonding Analysis : Use ORTEP-III or WinGX to visualize C–H∙∙∙O and N–H∙∙∙O interactions, critical for understanding supramolecular packing .
- NMR and IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹) and Z-configuration of the hydrazone moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported dihedral angles between aromatic subunits in crystal structures?
Answer: Discrepancies (e.g., 7.35° vs. 18.23° in similar derivatives) arise from variations in intermolecular forces or crystallization conditions. Mitigation strategies include:
- Refinement Software : Use SHELXL to adjust thermal displacement parameters and validate against high-resolution data (R-factor < 0.05) .
- Temperature Control : Lower crystallization temperatures (e.g., 100 K) reduce thermal motion, improving angle precision .
- Comparative Analysis : Overlay multiple structures (e.g., using Mercury 4.0) to identify steric or electronic influences from substituents like nitro or methoxy groups .
Q. What strategies optimize cyclization reactions involving this compound for heterocyclic synthesis?
Answer: To synthesize pyrazole or thiazole derivatives:
- Solvent Selection : Use toluene or THF for high-temperature (85–90°C) reactions to enhance solubility and reduce side products .
- Catalysis : Add triethylamine (TEA) to deprotonate intermediates and accelerate cyclization .
- Microwave Assistance : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
- Byproduct Monitoring : Track unreacted starting material via HPLC (C18 column, acetonitrile/water) .
Q. How do hydrogen bonding patterns influence supramolecular architecture in crystal structures?
Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs in amide synthons) to predict packing motifs .
- Synthon Reproducibility : Modify substituents (e.g., nitro → methoxy) to alter hydrogen bond donor/acceptor capacity and induce π∙∙∙π stacking .
- Software Tools : Use CrystalExplorer to quantify interaction energies (e.g., N–H∙∙∙O contributes ~5 kcal/mol) and visualize 3D networks .
Q. Methodological Notes
- Crystallography : For anisotropic refinement, employ SHELXL with the
TWINandBASFcommands to handle twinning in high-symmetry space groups . - Synthesis : Substitute ethanol with DMF for diazonium coupling if solubility issues arise, but monitor for ester hydrolysis .
- Data Validation : Cross-check CIF files using checkCIF (IUCr) to flag geometric outliers (e.g., bond length discrepancies >3σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
